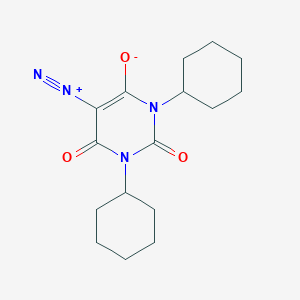![molecular formula C15H16S B14305292 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene CAS No. 112611-96-8](/img/structure/B14305292.png)
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is an organic compound with the molecular formula C15H16S It is a derivative of benzene, featuring a methyl group and a phenylsulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process often includes steps such as halogenation, sulfonation, and alkylation, followed by purification techniques like distillation and recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the phenylsulfanyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+), leading to halogenated or nitrated derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: Cl2, Br2, HNO3, H2SO4
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzene derivatives
Aplicaciones Científicas De Investigación
1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system, allowing for interactions with hydrophobic pockets in proteins and other biomolecules .
Comparación Con Compuestos Similares
- 1-Methyl-2-(phenylsulfanyl)benzene
- 1-Methyl-4-(phenylsulfanyl)benzene
- 2-Methyl-3-(phenylsulfanyl)benzene
Comparison: 1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene is unique due to the specific positioning of the methyl and phenylsulfanyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of the phenylsulfanyl group at the 3-position can influence the compound’s electron density and steric hindrance, leading to different reaction pathways and product distributions .
Propiedades
Número CAS |
112611-96-8 |
|---|---|
Fórmula molecular |
C15H16S |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
1-methyl-3-(2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16S/c1-13-6-5-7-14(12-13)10-11-16-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 |
Clave InChI |
OMUJOOFRQHRCCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)


![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)




![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)

